

structure-activity relationship (SAR) studies of novel S1PR1 modulators

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Compound of Interest		
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel S1PR1 Modulators

The sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1] Modulation of S1PR1, particularly through agonism, leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system and other tissues, thereby mitigating inflammation.[2] [3] The pioneering oral drug, fingolimod (FTY720), a non-selective S1P receptor modulator, validated this therapeutic approach.[1][4] However, its lack of selectivity, particularly its activity at S1PR3, is associated with adverse cardiovascular effects such as transient bradycardia.[5] This has driven extensive research into the development of novel, selective S1PR1 modulators with improved safety profiles. This guide provides a comparative analysis of the structure-activity relationships of several classes of novel S1PR1 modulators, presenting key data in a structured format and outlining relevant experimental methodologies.

Comparative SAR of S1PR1 Modulators

The development of second-generation S1PR1 modulators has focused on optimizing potency, selectivity, and pharmacokinetic properties. Key chemical scaffolds that have been explored include ethanolamine, isoxazole, and iminothiazolidinone derivatives.[6][7][8]

Ethanolamine-Based Modulators

This class of compounds often features a polar head group that mimics the natural ligand, sphingosine-1-phosphate, a terminal carboxylic acid, and a lipophilic tail. The SAR studies on



these analogs have revealed several key insights:

- Head Group: The ethanolamine motif is crucial for interaction with the receptor. Modifications
 to this group can significantly impact potency.
- Linker: The nature and length of the linker between the polar head and the lipophilic tail
 influence both potency and selectivity.
- Lipophilic Tail: The aromatic tail plays a significant role in binding affinity and selectivity.
 Substitutions on the phenyl ring can be systematically varied to optimize these parameters.
 For instance, the introduction of specific substituents can enhance selectivity for S1PR1 over S1PR3.[6]

Isoxazole-Based Modulators

Isoxazole-containing compounds represent another important class of S1PR1 modulators. SAR studies have highlighted the following:

- Isoxazole Core: This heterocyclic ring serves as a key structural element, with its orientation and substitution pattern being critical for activity.
- Aromatic Substituents: Similar to the ethanolamine series, modifications to the aromatic rings attached to the isoxazole core are pivotal for achieving high potency and selectivity.[3][7]

Recently Approved and Investigational S1PR1 Modulators

Several selective S1PR1 modulators have been approved for clinical use or are in late-stage development. These include Siponimod, Ozanimod, and Ponesimod.[9] Their development has been guided by extensive SAR studies to achieve desirable pharmacological profiles.

- Siponimod (BAF312): A selective modulator of S1PR1 and S1PR5.[9]
- Ozanimod (RPC1063): Also selective for S1PR1 and S1PR5.[9][10]
- Ponesimod (ACT-128800): A highly selective S1PR1 modulator.[8][11]



Quantitative Data Comparison

The following tables summarize key in vitro and in vivo data for representative S1PR1 modulators, allowing for a direct comparison of their potency, selectivity, and efficacy.

Table 1: In Vitro Activity of S1PR1 Modulators

Compound	Chemical Class	S1PR1 EC50 (nM)	S1PR3 EC50 (nM)	S1PR1/S1P R3 Selectivity	Reference
Fingolimod-P	Sphingosine analog	0.3	0.5	~1.7	[5]
Siponimod	Iminothiazolid inone	0.39	>10000	>25000	[9]
Ozanimod	Oxadiazole	0.44	>10000	>22000	[10]
Ponesimod	Iminothiazolid inone	0.4	10	25	[8][11]
Compound 19a	Ethanolamine	0.08	>1000	>12500	[6]
Isoxazole 6d	Isoxazole	0.05	50	1000	[7]

Table 2: In Vivo Efficacy of S1PR1 Modulators in Rodent Models



Compound	Animal Model	Dose (mg/kg)	Effect	Reference
Fingolimod	Rat	1	>80% reduction in circulating lymphocytes at 24h	[5]
Siponimod	Rat	10	Significant reduction in circulating lymphocytes	[9]
Ponesimod	Rat	10	Significant reduction in circulating lymphocytes	[11]
Compound 19a	Rat	0.3	>70% reduction in circulating lymphocytes at 24h	[6]
Isoxazole 6d	Mouse EAE	1	Significant reduction in clinical score	[3][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR data. Below are outlines for key experiments.

S1P Receptor Functional Assay (GTPyS Binding Assay)

This assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.

• Membrane Preparation: Membranes from cells overexpressing the specific S1P receptor subtype (e.g., S1PR1 or S1PR3) are prepared by homogenization and centrifugation.



- Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
- Reaction Mixture: Membranes are incubated with varying concentrations of the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPyS.
- Incubation: The reaction is incubated at 30°C for 60 minutes.
- Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filtermat to separate bound from free [35S]GTPyS.
- Detection: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The EC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Lymphocyte Reduction Assay

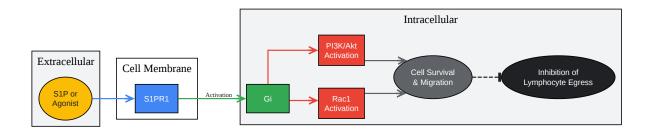
This assay assesses the in vivo efficacy of S1PR1 modulators by measuring their ability to reduce circulating lymphocytes.

- Animal Model: Typically, rats or mice are used.
- Compound Administration: The test compound is administered orally or via another relevant route at various doses.
- Blood Sampling: Blood samples are collected at different time points (e.g., 4, 24, 48 hours) post-dosing.
- Lymphocyte Counting: Total lymphocyte counts are determined using an automated hematology analyzer.
- Data Analysis: The percentage reduction in lymphocyte count compared to vehicle-treated control animals is calculated for each dose and time point.

Visualizations S1PR1 Signaling Pathway



The following diagram illustrates the canonical signaling pathway activated by S1PR1 agonism, leading to lymphocyte sequestration.



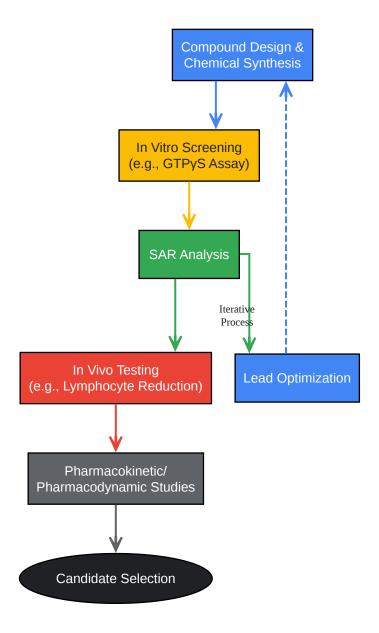
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Caption: S1PR1 signaling cascade upon agonist binding.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for the structure-activity relationship studies of novel S1PR1 modulators.





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